![molecular formula C13H16N2 B1297452 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 6208-42-0](/img/structure/B1297452.png)
2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Overview
Description
2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Mechanism of Action
Target of Action
The primary target of 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is the c-Met receptor . This receptor plays a crucial role in the proliferation and metastasis of tumor cells .
Mode of Action
The compound interacts with the c-Met receptor, inhibiting its activity . Molecular docking studies have revealed the binding orientations of the compound in the active site of c-Met . The introduction of sulfonyl and alkyl or aralkyl groups, which are considered as the pharmacophores of some antitumor drugs, could increase the antiproliferative activity of this compound .
Biochemical Pathways
The compound affects the biochemical pathways associated with the c-Met receptor. The inhibition of this receptor can interfere with the synthesis of DNAs, thereby inhibiting the proliferation and metastasis of tumor cells .
Result of Action
The compound exhibits moderate to excellent antiproliferative activity against cancer cells, with IC50 values between 0μM and 100μM . It inhibits the proliferations of Hela, A549, HepG2, and MCF-7 cell lines in a dose-dependent manner . The cytolytic activity is markedly inhibited at the same time .
Biochemical Analysis
Biochemical Properties
2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to exhibit antiproliferative activity against several cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The interaction of this compound with these cells suggests that it may inhibit certain enzymes involved in cell proliferation. Molecular docking studies have revealed that this compound can bind to the active site of c-Met, a receptor tyrosine kinase involved in various cellular processes . The binding of this compound to c-Met may inhibit its activity, leading to reduced cell proliferation and increased apoptosis.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to inhibit the proliferation of cancer cells in a dose-dependent manner . The antiproliferative activity of this compound is accompanied by increased apoptosis, as evidenced by the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP) . Additionally, this compound has been shown to affect cell signaling pathways, including the inhibition of the c-Met signaling pathway . The inhibition of c-Met signaling by this compound may lead to reduced cell migration and invasion, further contributing to its antiproliferative effects.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules, including enzymes and receptors. This compound has been shown to bind to the active site of c-Met, inhibiting its kinase activity . The inhibition of c-Met by this compound leads to reduced phosphorylation of downstream signaling molecules, such as AKT and ERK . This results in the inhibition of cell proliferation and the induction of apoptosis. Additionally, molecular dynamics simulations have shown that this compound forms stable complexes with c-Met, further supporting its role as a c-Met inhibitor .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been shown to maintain its antiproliferative activity over extended periods, with no significant degradation observed . In in vitro studies, the effects of this compound on cell proliferation and apoptosis were sustained over time, indicating its potential for long-term therapeutic use
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to determine its therapeutic window and potential toxic effects. In these studies, the compound exhibited dose-dependent antiproliferative activity, with higher doses leading to increased inhibition of tumor growth . At very high doses, this compound showed signs of toxicity, including weight loss and liver damage . These findings suggest that while this compound has potential as an anticancer agent, careful dosage optimization is necessary to minimize adverse effects.
Metabolic Pathways
The metabolic pathways involving this compound have been studied to understand its biotransformation and effects on metabolic flux. This compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . The metabolites of this compound have been shown to retain some of the antiproliferative activity of the parent compound, suggesting that its therapeutic effects may be sustained through its metabolites . Additionally, the metabolism of this compound may affect the levels of other metabolites in the cell, potentially influencing cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues have been studied to understand its localization and accumulation. This compound has been shown to be transported into cells via passive diffusion, with no specific transporters identified . Once inside the cell, this compound is distributed throughout the cytoplasm and can accumulate in certain organelles, such as the mitochondria . The accumulation of this compound in the mitochondria may contribute to its pro-apoptotic effects, as it can induce mitochondrial dysfunction and the release of pro-apoptotic factors .
Subcellular Localization
The subcellular localization of this compound has been studied to understand its effects on cellular function. This compound has been shown to localize to the mitochondria, where it can induce mitochondrial dysfunction and apoptosis . Additionally, this compound has been shown to interact with nuclear proteins, potentially affecting gene expression and cell cycle regulation . The localization of this compound to specific subcellular compartments may play a crucial role in its mechanism of action and therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups into the indole ring .
Scientific Research Applications
Chemistry
Building Block for Synthesis
2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules due to its versatile reactivity.
Application | Description |
---|---|
Synthesis of Indole Derivatives | Used as a precursor for various indole-based compounds. |
Development of New Materials | Employed in the synthesis of polymers and other materials with specific properties. |
Biology
Biological Activity
The compound exhibits significant biological activities attributed to its structural similarity to natural indole alkaloids. Research has demonstrated its potential in various biological studies.
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa | <10 | Antiproliferative |
A549 | <20 | Antiproliferative |
HepG2 | <15 | Antiproliferative |
MCF-7 | <25 | Antiproliferative |
Mechanism of Action
The primary mechanism involves interaction with the c-Met receptor, which plays a pivotal role in cell proliferation and metastasis. Inhibition of this receptor can significantly affect tumor growth.
Medicine
Potential Therapeutic Applications
The compound has been investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Therapeutic Area | Findings |
---|---|
Anti-Cancer | Exhibits moderate to excellent antiproliferative activity against various cancer cell lines. |
Anti-inflammatory | Potential to reduce inflammation markers in vitro studies. |
Antimicrobial | Shows activity against certain bacterial strains in preliminary tests. |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on breast cancer cells (MCF-7). The compound was found to induce apoptosis through mitochondrial dysfunction at concentrations below 25 µM.
Case Study 2: Inhibition of c-Met Receptor
Research conducted on lung cancer cell lines (A549) demonstrated that treatment with this compound resulted in a significant decrease in c-Met phosphorylation levels, leading to reduced cell proliferation and migration.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Lacks the ethyl group at the 2-position.
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: Differs in the position of the nitrogen atom in the ring system.
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Has a methyl group instead of an ethyl group at the 2-position.
Uniqueness
2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 2-position can affect its binding affinity to molecular targets and its overall pharmacokinetic properties .
Biological Activity
2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties based on diverse sources, including pharmacological studies and case reports.
- Molecular Formula : C13H16N2
- Molecular Weight : 200.28 g/mol
- CAS Number : 1368410-38-1
Anticancer Activity
Research indicates that pyridoindoles exhibit significant anticancer properties. In particular, derivatives of this compound have shown cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar structures inhibited the proliferation of human cancer cells such as A549 (lung cancer) and MDA-MB-231 (breast cancer) with IC50 values ranging from 5 to 20 µM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar indole derivatives have shown activity against various bacterial strains. For instance, a derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 33 µM against Staphylococcus epidermidis .
Antiviral Activity
Recent investigations into the antiviral potential of related indole compounds suggest that they may inhibit viral entry into host cells. For example, a related compound showed significant antiviral activity against SARS-CoV-2 with an IC50 value of approximately 0.64 µM without notable cytotoxicity . This positions pyridoindoles as promising candidates for further antiviral research.
Case Studies
- Cytotoxicity Study : A study conducted on various pyridoindole derivatives revealed that modifications at the C-2 position significantly enhanced cytotoxicity against cancer cell lines. The best-performing derivative had an IC50 value of 5 µM against A549 cells.
- Antimicrobial Screening : A series of analogs were tested for antimicrobial efficacy, with several showing potent activity against Gram-positive bacteria. The structure-activity relationship indicated that specific substitutions increased antimicrobial potency.
Properties
IUPAC Name |
2-ethyl-1,3,4,5-tetrahydropyrido[4,3-b]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-15-8-7-13-11(9-15)10-5-3-4-6-12(10)14-13/h3-6,14H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUAGMGKBGUWEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343295 | |
Record name | 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6208-42-0 | |
Record name | 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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